molecular formula C19H15N5O2S B6010494 MFCD03786957

MFCD03786957

Cat. No.: B6010494
M. Wt: 377.4 g/mol
InChI Key: MXLMCHMLJNDYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03786957 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. These compounds typically feature aromatic rings substituted with halogen (e.g., bromine) or fluorinated groups (e.g., trifluoromethyl), which confer stability and reactivity for applications in drug synthesis or material science .

Key properties inferred from similar compounds include:

  • Molecular weight: ~200–202 g/mol (based on C₇H₅BrO₂ and C₁₀H₉F₃O analogs).
  • Functional groups: Likely ketone, carboxylic acid, or imidazole derivatives.
  • Synthetic utility: Used in green chemistry protocols, such as catalyst-driven reactions in tetrahydrofuran (THF) or methanol .

Properties

IUPAC Name

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c20-15-10-16(25)21-18-22-23-19(24(15)18)27-11-12-6-8-14(9-7-12)17(26)13-4-2-1-3-5-13/h1-10H,11,20H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMCHMLJNDYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NN=C4N3C(=CC(=O)N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD03786957 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and conditions can be found in specialized chemical literature and patents .

Chemical Reactions Analysis

MFCD03786957 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

MFCD03786957 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD03786957 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Research Findings and Implications

Drug Development Challenges : The low bioavailability (0.55) common to both analogs underscores the need for structural modifications (e.g., PEGylation) to improve pharmacokinetics .

Safety Considerations : Oral toxicity (H302) in brominated compounds necessitates rigorous exposure controls, whereas fluorinated derivatives may pose environmental persistence risks .

Tables of Comparative Data

Table 1. Physicochemical Properties

Parameter CAS 1761-61-1 CAS 1533-03-5
Log P (Octanol-Water) 2.34 3.12
Topological Polar SA 52.3 Ų 43.7 Ų
Hydrogen Bond Donors 1 0

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